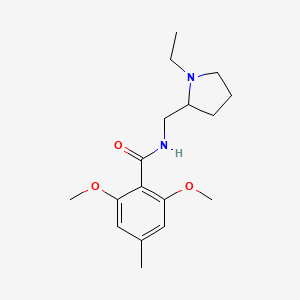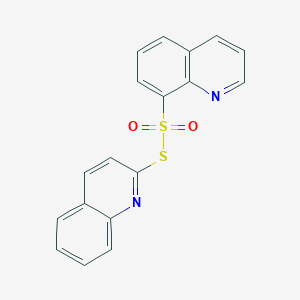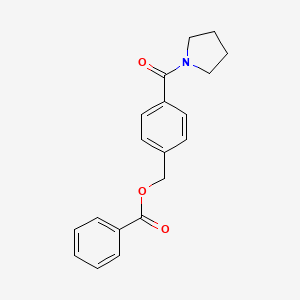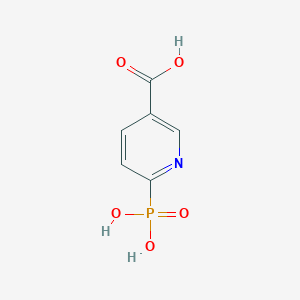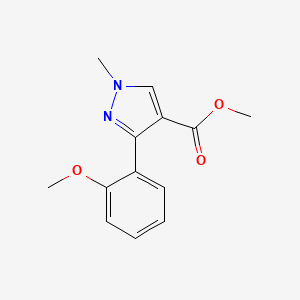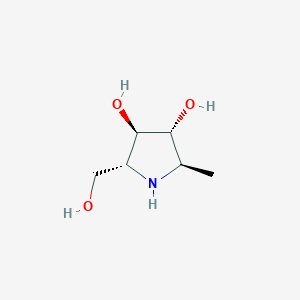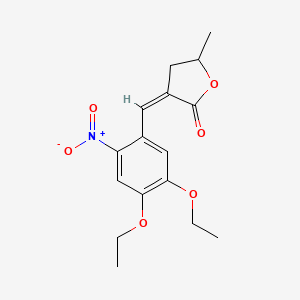
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is an organic compound that belongs to the class of nitrobenzylidene derivatives This compound is characterized by the presence of a diethoxy-substituted nitrobenzylidene group attached to a methyldihydrofuranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one typically involves the condensation of 4,5-diethoxy-2-nitrobenzaldehyde with 5-methyldihydrofuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to more efficient production processes. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 3-(4,5-diamino-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one.
Reduction: 3-(4,5-diethoxy-2-aminobenzylidene)-5-methyldihydrofuran-2(3H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one
- 3-(4,5-dimethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
- 3-(4,5-diethoxy-2-nitrobenzylidene)-5-methylfuran-2(3H)-one
Uniqueness
3-(4,5-diethoxy-2-nitrobenzylidene)-5-methyldihydrofuran-2(3H)-one is unique due to the presence of diethoxy groups, which can influence its chemical reactivity and biological activity. The diethoxy substitution can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its dimethoxy analogs.
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
(3Z)-3-[(4,5-diethoxy-2-nitrophenyl)methylidene]-5-methyloxolan-2-one |
InChI |
InChI=1S/C16H19NO6/c1-4-21-14-8-11(7-12-6-10(3)23-16(12)18)13(17(19)20)9-15(14)22-5-2/h7-10H,4-6H2,1-3H3/b12-7- |
InChI Key |
WTDITGZTCJUXEV-GHXNOFRVSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C\2/CC(OC2=O)C)[N+](=O)[O-])OCC |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2CC(OC2=O)C)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


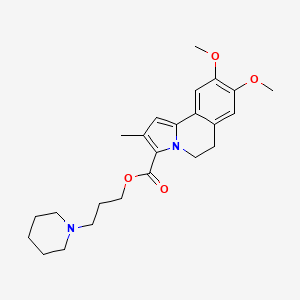
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
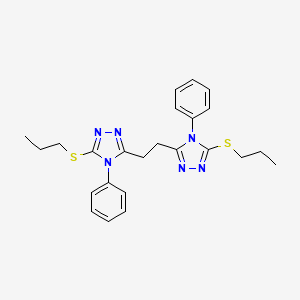
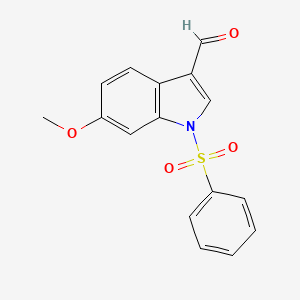
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
